Cas no 85462-66-4 (Tulobuterol Impurity 14)

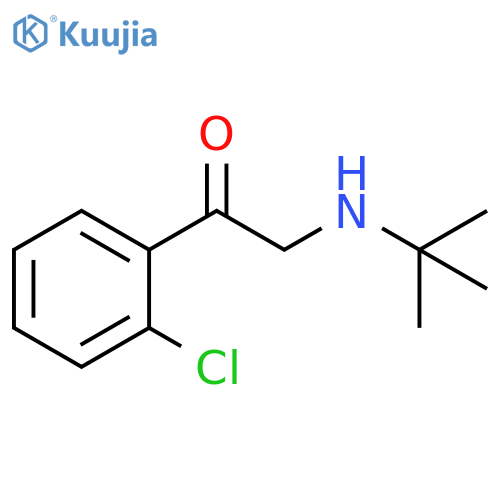

Tulobuterol Impurity 14 structure

商品名:Tulobuterol Impurity 14

CAS番号:85462-66-4

MF:C12H16ClNO

メガワット:225.714542388916

CID:5144899

Tulobuterol Impurity 14 化学的及び物理的性質

名前と識別子

-

- Tulobuterol Impurity 14

- Ethanone, 1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-

-

- インチ: 1S/C12H16ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3

- InChIKey: CZCOXPFUGRPWSI-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=CC=C1Cl)CNC(C)(C)C

Tulobuterol Impurity 14 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01462906-1g |

2-(tert-Butylamino)-1-(2-chlorophenyl)ethanone |

85462-66-4 | 1g |

¥3361.0 | 2024-04-18 |

Tulobuterol Impurity 14 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

85462-66-4 (Tulobuterol Impurity 14) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量